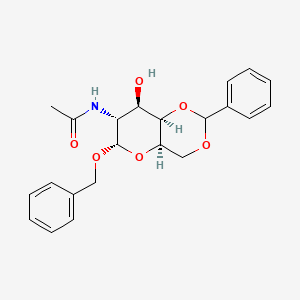

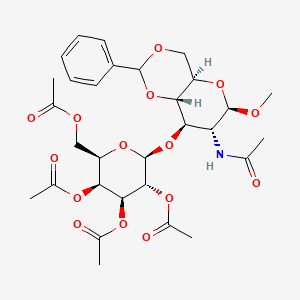

![molecular formula C₄₄H₄₇Cl₆NO₁₆ B1140393 N-Des-t-boc-10-Deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel CAS No. 114915-16-1](/img/structure/B1140393.png)

N-Des-t-boc-10-Deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

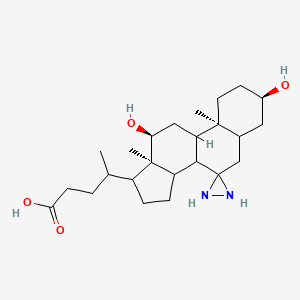

N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel is a derivative of Docetaxel, a well-known chemotherapy medication used to treat various cancers. This compound is characterized by the removal of the tert-butoxycarbonyl (t-boc) protecting group and the addition of two trichloroethyl carbonate groups at the 7 and 10 positions. The molecular formula of this compound is C44H47Cl6NO16, and it has a molecular weight of 1058.56 g/mol .

Wissenschaftliche Forschungsanwendungen

N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Medicine: Investigated for its anticancer properties and potential as a chemotherapeutic agent.

Industry: Utilized in the development of new pharmaceuticals and chemical processes

Wirkmechanismus

Target of Action

The primary target of N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel is the microtubules in the cell . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

This compound binds to the β-subunit of tubulin . Tubulin is the building block of microtubules. This binding stabilizes the microtubules and prevents their disassembly, which is a critical step in cell division . By inhibiting this process, the compound effectively halts cell division, leading to cell death .

Biochemical Pathways

The action of this compound on microtubules affects several biochemical pathways. The most significant is the cell cycle, specifically the mitosis phase . By preventing microtubule disassembly, the compound stops the cell from progressing through mitosis, leading to cell cycle arrest . This arrest triggers programmed cell death or apoptosis .

Pharmacokinetics

As a derivative of docetaxel, it may share similar adme (absorption, distribution, metabolism, and excretion) properties . Docetaxel is well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in bile . These properties may influence the bioavailability of the compound .

Result of Action

The result of the action of this compound is the inhibition of cell division and the induction of cell death . This makes it a potent agent against rapidly dividing cells, such as cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of certain enzymes in the body, particularly in the liver, can influence the metabolism and hence the effectiveness of the compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel typically involves multiple steps:

Deprotection of the tert-butoxycarbonyl (t-boc) group: This step involves the removal of the t-boc protecting group from Docetaxel using acidic conditions, such as trifluoroacetic acid.

Introduction of trichloroethyl carbonate groups: The deprotected intermediate is then reacted with trichloroethyl chloroformate in the presence of a base, such as pyridine, to introduce the trichloroethyl carbonate groups at the 7 and 10 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel undergoes various chemical reactions, including:

Hydrolysis: The trichloroethyl carbonate groups can be hydrolyzed under basic conditions to yield the corresponding hydroxyl groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl and carbonyl functional groups.

Substitution: The trichloroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Hydrolysis: Yields the corresponding hydroxyl derivatives.

Oxidation: Produces oxidized derivatives with additional carbonyl groups.

Reduction: Results in reduced derivatives with additional hydroxyl groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Docetaxel: The parent compound, widely used in chemotherapy.

Paclitaxel: Another well-known chemotherapeutic agent with a similar mechanism of action.

Cabazitaxel: A derivative of Docetaxel with improved efficacy against certain resistant cancer types.

Uniqueness

N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel is unique due to the presence of trichloroethyl carbonate groups, which may enhance its pharmacokinetic properties and binding affinity compared to other taxanes .

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-9,12-bis[[2-chloro-2-(chloro-λ3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H47Cl6NO16/c1-21-25(63-38(56)32(53)31(51)23-12-8-6-9-13-23)17-44(59)36(66-37(55)24-14-10-7-11-15-24)34-42(5,35(54)33(30(21)41(44,3)4)65-40(58)61-19-29(46)50-48)26(64-39(57)60-18-28(45)49-47)16-27-43(34,20-62-27)67-22(2)52/h6-15,25-27,31-34,36,53,59H,16-20,51H2,1-5H3/t25-,26-,27+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJIIKHQGPCJAP-LASXEMKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H47Cl6NO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1058.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate](/img/structure/B1140327.png)

![[(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1140330.png)